pKa Shift of ~2 Log Units vs. Non-Fluorinated Analog Confers Differential Ionization and Permeability Profile
The predicted pKa of the conjugate acid of 2-chloro-3-fluoro-6-methyl-4-pyridinamine is 3.42 ± 0.50 [1], which is approximately 2.0 log units lower (more acidic) than that of its closest non-fluorinated structural analog, 2-chloro-6-methylpyridin-4-amine (predicted pKa 5.40 ± 0.50) . This ~100-fold difference in basicity is attributed to the strong electron-withdrawing inductive effect of the 3-fluoro substituent. For context, the 2-chloro-3-fluoro analog lacking the 6-methyl group has a predicted pKa of 2.81 ± 0.42 , indicating that the 6-methyl group partially offsets the fluoro-induced acidification by approximately +0.6 log units. The net pKa of 3.42 positions the target compound predominantly in its neutral free-base form at physiological pH (7.4), whereas the non-fluorinated analog (pKa 5.40) would exist partially protonated.
| Evidence Dimension | Predicted pKa (conjugate acid) of the 4-aminopyridine core |
|---|---|
| Target Compound Data | pKa = 3.42 ± 0.50 (predicted; ChemAxon/ACD/Labs consensus) |
| Comparator Or Baseline | 2-Chloro-6-methylpyridin-4-amine: pKa = 5.40 ± 0.50; 2-Chloro-3-fluoropyridin-4-amine: pKa = 2.81 ± 0.42; 4-Amino-2-chloropyridine: pKa = 4.73 ± 0.30 |
| Quantified Difference | ΔpKa = −1.98 vs. 2-Cl-6-Me analog; ΔpKa = +0.61 vs. 2-Cl-3-F analog; ΔpKa = −1.31 vs. 4-amino-2-Cl-pyridine |
| Conditions | All values are computationally predicted using standard pKa prediction modules (ACD/Labs or ChemAxon) as reported by chemical supplier databases; no experimental potentiometric titration data identified in open literature. |
Why This Matters
A pKa of 3.42 predicts that the compound will be >99.9% neutral at pH 7.4, which is critical for consistent passive permeability, blood–brain barrier penetration, and avoiding pH-dependent solubility artifacts that can confound in vitro assay results when compared with the partially protonated non-fluorinated analog.
- [1] Chem960. 2864417-86-5: 2-Chloro-3-fluoro-6-methyl-4-pyridinamine—Predicted pKa 3.42 ± 0.50. https://m.chem960.com/cas/2864417865/ (accessed Apr 27, 2026). View Source
